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Compound of Interest

4-(2-Amino-1,3-thiazol-4-
Compound Name:
yl)benzonitrile

Cat. No.: B112633

An In-depth Technical Guide to the Chemical Properties of 4-(2-Amino-1,3-thiazol-4-
yl)benzonitrile

Introduction

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a heterocyclic compound of significant interest in
the fields of medicinal chemistry and materials science. Structurally, it integrates two key
pharmacophores: the 2-aminothiazole ring, a privileged scaffold found in numerous FDA-
approved drugs, and the benzonitrile moiety, a versatile functional group known for its role in
molecular recognition and as a synthetic precursor. This guide provides a comprehensive
technical overview of its core chemical properties, synthesis, reactivity, and applications,
tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its nomenclature and core physical
properties. These identifiers are crucial for regulatory compliance, database retrieval, and
experimental design.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-(2-amino-1,3-thiazol-4-yl)benzonitrile[1]
CAS Number 436151-85-8[1]

Molecular Formula C10H7N3S[1]

Molecular Weight 201.25 g/mol [1]

InChlKey KKMZKOIZTSRIEM-UHFFFAQOYSA-N[1]

| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CSC(=N2)N[1] |

The physicochemical properties of a molecule dictate its behavior in various chemical and
biological systems, influencing everything from solubility and reaction kinetics to bioavailability
and membrane permeability.

Table 2: Physicochemical Properties

Property Value Source

XLogP3 2.3 Computed by PubChem[1]
Hydrogen Bond Donors 1 (the -NHz group) Computed by PubChem[1]
Hydrogen Bond Acceptors 3 (two N atoms, one S atom) Computed by PubChem[1]
Appearance Expected to be a solid powder General knowledge

Predicted to be soluble in polar
Solubility organic solvents like DMSO [2]
and DMF

| Melting Point | Not experimentally reported in available literature. | |

Synthesis and Mechanism

The most prominent and efficient method for constructing the 2-aminothiazole core of this
molecule is the Hantzsch Thiazole Synthesis.[3][4] This classic condensation reaction provides
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a direct and high-yielding pathway from simple starting materials.

Synthetic Pathway

The synthesis involves the reaction between an a-haloketone and a thioamide. For the target
molecule, the specific precursors are 2-bromo-1-(4-cyanophenyl)ethanone and thiourea.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

» Nucleophilic Attack (Sn2): The sulfur atom of thiourea, acting as a potent nucleophile, attacks
the electrophilic carbon of the a-haloketone, displacing the bromide ion.[5][6]

 Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an
intramolecular nucleophilic attack on the ketone's carbonyl carbon.

o Dehydration: The resulting heterocyclic alcohol readily undergoes dehydration (loss of a
water molecule) to form the stable, aromatic thiazole ring.[6]

Sn2 Attack

2-bromo-1-(4-cyanophenyl)ethanone

Cyclization & Dehydration

Thiouronium Intermediate = 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile - H20, - HBr

>
Thiourea

Figure 1: Hantzsch Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Click to download full resolution via product page

Caption: Figure 1: Hantzsch Synthesis Workflow.

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis.
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e Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-cyanophenyl)ethanone (1.0
eq) and thiourea (1.2 eq).

o Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.[5]

e Heating: Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

e Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room
temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of
a weak base, such as 5% sodium carbonate (Na2COs), to neutralize the HBr byproduct and
precipitate the free base product.[5]

« |solation: Collect the resulting solid precipitate by vacuum filtration through a Bichner funnel.

» Washing and Drying: Wash the filter cake with water to remove any inorganic salts, followed
by a small amount of cold ethanol. Allow the product to air dry or dry in a vacuum oven.

 Purification (Optional): If necessary, the crude product can be further purified by
recrystallization from a suitable solvent like ethanol or a solvent mixture (e.g., DMF/water) to
yield the final product with high purity.[7]

Spectral Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of the
synthesized compound. The following data are predicted based on the known spectral
properties of its constituent functional groups.

Table 3: Predicted Spectroscopic Data
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Predicted Chemical Shift /

Technique Feature F
requency

A TR Benzonitrile Protons 6 7.6-7.9 ppm (d, 2H),

(AA'BB' system) 7.9-8.2 ppm (d, 2H)[8]

Thiazole Proton (H-5) 0 7.0-7.4 ppm (s, 1H)[8]

Amino Protons (-NH2) 0 5.5-6.5 ppm (broad s, 2H)
13C NMR Nitrile Carbon (-C=N) 0 118-120 ppm

Quaternary Carbon (C-CN) 6 110-115 ppm

_ 6 170 (C2), 145-150 (C4), 105-
Thiazole Carbons (C2, C4, C5)
110 (C5) ppm
Benzonitrile Carbons (CH) 0 125-135 ppm
) ) 3300-3500 cm~1 (two bands)

FT-IR N-H Stretch (primary amine)

[2]

C=N Stretch (nitrile)

2220-2260 cm™1 (sharp,
strong)[2]

C=N Stretch (thiazole ring)

~1640 cm™1

Aromatic C=C Stretch

1500-1600 cm—1

| Mass Spec. | [M+H]* (Monoisotopic) | m/z 202.0439 |

Chemical Reactivity

The chemical behavior of 4-(2-amino-1,3-thiazol-4-yl)benzonitrile is dictated by the interplay
of its three main components: the nucleophilic amino group, the aromatic thiazole ring, and the
electrophilic benzonitrile moiety.

Caption: Figure 2: Key Reactivity Sites.

e The 2-Amino Group: This is the most reactive nucleophilic site on the molecule. It readily
participates in reactions with a wide range of electrophiles.
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o Acylation: Reacts with acid chlorides or anhydrides (e.g., phthalic anhydride) to form the
corresponding amides.[7]

o Alkylation: Can be alkylated, though reaction conditions must be controlled to avoid
competing N-alkylation at the thiazole ring nitrogen.

o Schiff Base Formation: Condenses with aldehydes to form imines (Schiff bases).[9]

e The Thiazole Ring: The ring itself is aromatic and can undergo electrophilic substitution. The
powerful electron-donating amino group at the C2 position activates the C5 position, making
it the most likely site for substitution. The ring nitrogen (N3) is basic and can be protonated or
alkylated to form thiazolium salts.[4] Studies on 2-aminothiazole show that in its neutral form,
the exocyclic amino group is often the primary site of reaction, while the ring nitrogen
becomes more reactive upon deprotonation.[9]

e The Benzonitrile Moiety:

o Nitrile Group: This group is a key site for synthetic transformations. It can be hydrolyzed
under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2-amino-1,3-
thiazol-4-yl)benzoic acid. Alternatively, it can be reduced using agents like LiAlHa4 or
catalytic hydrogenation to the benzylamine derivative.[2]

o Benzene Ring: The nitrile group is strongly electron-withdrawing, deactivating the benzene
ring towards electrophilic aromatic substitution.

Applications in Research and Drug Discovery

The unique structural combination of 4-(2-amino-1,3-thiazol-4-yl)benzonitrile makes it a
valuable scaffold and building block in pharmaceutical research.

» Privileged Scaffold: The 2-aminothiazole core is a well-established "privileged structure” in
medicinal chemistry, meaning it is capable of binding to multiple receptor types. This scaffold
is present in numerous drugs, including antibiotics and kinase inhibitors.[10]

» Kinase Inhibition: Many kinase inhibitors incorporate a 2-aminothiazole core, which often
forms key hydrogen bonds within the ATP-binding pocket of the target kinase. The 4-
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cyanophenyl group can occupy adjacent hydrophobic pockets and provide additional binding
interactions.

o Synthetic Intermediate: This compound serves as a crucial starting material for the synthesis
of more complex, biologically active molecules. Its reactive amino group and transformable
nitrile function allow for diverse chemical modifications and library generation.[7]

o Antimicrobial and Anticancer Research: Derivatives of 2-aminothiazole are extensively
studied for their potential as antibacterial, antifungal, and anticancer agents.[10][11] The title
compound is a logical precursor for developing novel therapeutic candidates in these areas.

Conclusion

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a synthetically accessible and highly versatile
heterocyclic compound. Its chemical properties are defined by the rich reactivity of the 2-
aminothiazole ring and the synthetic utility of the benzonitrile group. A thorough understanding
of its synthesis, spectral characteristics, and reactivity is paramount for its effective use as a
building block in the design and development of novel pharmaceuticals and advanced
materials. This guide serves as a foundational resource for scientists aiming to harness the
potential of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-(2-Amino-1,3-thiazol-4-yl)benzonitrile chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112633#4-2-amino-1-3-thiazol-4-yl-benzonitrile-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b112633#4-2-amino-1-3-thiazol-4-yl-benzonitrile-chemical-properties
https://www.benchchem.com/product/b112633#4-2-amino-1-3-thiazol-4-yl-benzonitrile-chemical-properties
https://www.benchchem.com/product/b112633#4-2-amino-1-3-thiazol-4-yl-benzonitrile-chemical-properties
https://www.benchchem.com/product/b112633#4-2-amino-1-3-thiazol-4-yl-benzonitrile-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112633?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

